Thymidine Phosphorylase Inhibition: 4-Hydroxybenzohydrazide Derivatives Deliver Broad IC50 Range and Dual Antiproliferative Activity Unmatched by Parent Scaffold
A series of 29 4-hydroxybenzohydrazide derivatives (compounds 1–29) were evaluated for in vitro thymidine phosphorylase (TP) inhibitory activity. Twenty compounds demonstrated IC50 values spanning 6.8 to 229.5 μM against recombinant TP (E. coli), in comparison to the clinical standard tipiracil (IC50 = 0.014 ± 0.002 μM) and the reference inhibitor 7-deazaxanthine (IC50 = 41.0 ± 1.63 μM) [1]. Critically, a subset of these compounds (1, 2, 19, 22–24) exhibited dual activity: TP inhibition plus antiproliferative effects against PC3 prostate cancer cells with IC50 values between 6.5 and 10.5 μM, while remaining largely non-cytotoxic to 3T3 mouse fibroblast cells [1]. The parent 4-hydroxybenzhydrazide scaffold enables this dual pharmacology through allosteric-site binding (interactions with Asp391, Arg388, Leu389 of TP), a property absent in the simpler benzohydrazide or isoniazid scaffolds that lack the para-OH substitution pattern required for these interactions.
| Evidence Dimension | Thymidine phosphorylase inhibitory activity (IC50) and prostate cancer cell antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 4-Hydroxybenzohydrazide derivatives (1–29): TP IC50 range 6.8–229.5 μM; PC3 antiproliferative IC50 6.5–10.5 μM (for most active compounds 1, 2, 19, 22–24) |
| Comparator Or Baseline | Standard inhibitors: tipiracil TP IC50 = 0.014 ± 0.002 μM; 7-deazaxanthine TP IC50 = 41.0 ± 1.63 μM |
| Quantified Difference | Most potent derivatives (IC50 6.8 μM) are ~1.6-fold less potent than tipiracil but ~6-fold more potent than 7-deazaxanthine on TP; additionally possess dual TP/PC3 antiproliferative activity not reported for either standard |
| Conditions | Spectrophotometric TP inhibition assay using recombinant E. coli TP, potassium phosphate buffer pH 7.0, 30 °C; PC3 and 3T3 cell proliferation by MTT assay |
Why This Matters
The combination of TP inhibition and PC3 antiproliferative activity within a single scaffold enables procurement for dual-mechanism anticancer research that cannot be achieved with benzohydrazide or isoniazid, which lack the para-OH functionality driving allosteric binding.
- [1] Javaid S, Saad SM, Zafar A, et al. Thymidine phosphorylase and prostate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies. PLOS ONE. 2020;15(1):e0227549. doi:10.1371/journal.pone.0227549. View Source
